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Compound of Interest

Compound Name: ONPG

Cat. No.: B10762244 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to optimize the incubation time for o-Nitrophenyl-β-D-galactopyranoside (ONPG)

reactions.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the ONPG test?

A1: The ONPG test is a sensitive method to detect the activity of the enzyme β-galactosidase.

[1] ONPG is a colorless synthetic substrate that structurally mimics lactose.[2][3] If β-

galactosidase is present, it cleaves the β-galactoside bond in ONPG, releasing galactose and

o-nitrophenol.[2][3] The o-nitrophenol product is a yellow-colored compound, and its formation

can be observed visually or quantified by measuring the absorbance at a wavelength of 405-

420 nm.[4] This reaction is advantageous because ONPG can penetrate the cell without the

need for a specific permease enzyme, which is required for lactose transport.[1][2] This allows

for the detection of β-galactosidase activity even in organisms that are late- or non-lactose

fermenters due to a lack of permease.[1][3]

Q2: How long should I incubate my ONPG reaction?

A2: The optimal incubation time for an ONPG reaction depends on the level of β-galactosidase

activity in your sample. For organisms or lysates with strong β-galactosidase activity, a positive

result (yellow color) can appear within minutes to an hour.[1][3] For samples with weak enzyme
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activity, a longer incubation of up to 24 hours may be necessary.[1][2] It is recommended to

observe the reaction at multiple time points, for instance, after 1, 4, and 24 hours.[1][2] For

quantitative assays using a microplate reader, kinetic readings are often taken at short intervals

(e.g., every 30 seconds) for a total of 30 to 60 minutes to determine the reaction velocity.[5]

Q3: What are the key factors that influence the ONPG reaction?

A3: Several factors can impact the rate and outcome of the ONPG reaction. These include:

Enzyme Concentration: Higher concentrations of β-galactosidase will lead to a faster

reaction rate.[5]

Substrate (ONPG) Concentration: The reaction rate increases with ONPG concentration up

to a saturation point.[5]

Temperature: Most assays are performed at 35-37°C, as this is the optimal temperature for

many bacterial β-galactosidases.[1][2] However, the optimal temperature can vary depending

on the source of the enzyme.[6]

pH: The optimal pH for the reaction is typically around 7.0-7.5.[7]

Inducers and Inhibitors: The presence of lactose in the growth medium can induce the

production of β-galactosidase, leading to a stronger positive result.[2][3] Conversely, glucose

can inhibit enzyme expression.[2]
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Problem Possible Cause(s) Suggested Solution(s)

No yellow color development in

the positive control.

1. Inactive enzyme. 2.

Incorrect buffer pH. 3. ONPG

substrate has degraded. 4.

Insufficient incubation time for

weak enzyme activity.

1. Use a fresh enzyme

preparation or a reliable

positive control strain. 2. Verify

the pH of all buffers and

reagents.[8] 3. Prepare fresh

ONPG solution for each

experiment.[8] 4. Extend the

incubation period, checking for

color development at regular

intervals up to 24 hours.[1]

The negative control shows a

yellow color.

1. Contamination of the

negative control sample with a

β-galactosidase positive

organism or enzyme. 2.

Endogenous β-galactosidase

activity in the host cells. 3. The

ONPG substrate solution is old

and has auto-hydrolyzed,

appearing yellow before the

assay.

1. Use a fresh, pure culture for

the negative control. Ensure

aseptic techniques are

followed. 2. Run a control with

untransfected or non-induced

cells to measure baseline

endogenous activity.[4] 3.

Always use a freshly prepared,

colorless ONPG solution.

Inconsistent or variable results

between replicates.

1. Inaccurate pipetting of

reagents or cell lysate. 2. Non-

uniform cell density in the

starting culture. 3. Temperature

fluctuations during incubation.

4. Bubbles in microplate wells

interfering with absorbance

readings.

1. Ensure pipettes are

calibrated and use proper

pipetting techniques. 2.

Thoroughly mix cultures before

sampling to ensure a

homogenous cell suspension.

3. Use an incubator with stable

temperature control. 4.

Carefully inspect wells for

bubbles before reading and

remove them if necessary.[9]

The reaction turns yellow

almost immediately.

The concentration of β-

galactosidase in the sample is

Dilute the cell lysate or enzyme

preparation and repeat the

assay. This will allow for a
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too high for the amount of

substrate.

more accurate measurement

of the reaction rate over time.

[10]

Weak or faint yellow color after

prolonged incubation.

1. Low β-galactosidase activity

in the sample. 2. Sub-optimal

reaction conditions (pH,

temperature). 3. Presence of

inhibitors in the cell lysate.

1. Increase the amount of cell

lysate used in the assay or

extend the incubation time. 2.

Optimize the pH and

temperature for your specific

enzyme. 3. Consider purifying

the enzyme or using a different

cell lysis method to remove

potential inhibitors.

Experimental Protocols
Qualitative ONPG Tube Test
This protocol is adapted for the rapid detection of β-galactosidase in bacterial cultures.

Preparation: Prepare a heavy suspension of the bacterial culture (18-24 hours old) in sterile

saline, with a turbidity equivalent to a McFarland No. 2 standard.[2]

Inoculation: Inoculate a tube containing ONPG broth with a loopful of the bacterial

suspension.[2]

Incubation: Incubate the tube aerobically at 35-37°C.[1]

Observation: Check for the development of a yellow color after 1 hour. If no color change is

observed, continue to incubate and check again at 4 and 24 hours.[1][2]

Interpretation: A yellow color indicates a positive result for β-galactosidase activity. No color

change after 24 hours is a negative result.[1]

Quantitative ONPG Microplate Assay
This protocol is designed for the quantitative measurement of β-galactosidase activity using a

microplate reader.
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Cell Lysis:

For adherent cells, wash with PBS and add a suitable lysis buffer. Incubate for 10-15

minutes at room temperature.[9]

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and

resuspend in lysis buffer.[9]

Assay Setup:

Add 50 µL of cell lysate to each well of a 96-well plate.[9]

Include appropriate controls: a blank (lysis buffer only), a negative control (lysate from

non-transfected/non-induced cells), and a positive control (if available).[4][9]

Reaction Initiation: Add 100 µL of ONPG substrate solution to each well.[9]

Incubation and Measurement:

Incubate the plate at the desired temperature (e.g., 37°C).

For a kinetic assay, measure the absorbance at 420 nm at regular intervals (e.g., every

30-60 seconds) for 30-60 minutes.[5]

For an endpoint assay, incubate for a fixed period (e.g., 10 minutes to 4 hours) until a

yellow color develops.[9]

Stopping the Reaction: Add 50-125 µL of a stop solution (e.g., 1M Na₂CO₃) to each well to

halt the enzymatic reaction.[4][10]

Final Reading: Read the final absorbance at 420 nm.

Calculation: Calculate the β-galactosidase activity, often expressed in Miller units, which

normalizes the rate of reaction to the cell density.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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